4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety where the imidazole ring is attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method involves the use of one-pot three-component reactions catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, alkyl disulfamic acid-functionalized silica-coated magnetic nanoparticles (ADSA-MNPs), zinc chloride, silane@TiO2 nanoparticles, and Brønsted acidic ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic systems, as mentioned above, is likely to be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties
Medicine: Studied for its potential use in treating diseases such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), while upregulating IL-10 expression . This suggests its potential role in modulating inflammatory responses and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide: Another phenylbenzimidazole compound with similar structural features.
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: Known for its anti-inflammatory properties.
Uniqueness
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C26H24N4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-8-12-19(13-9-16)28-25(31)23-17(2)27-26-29-21-6-4-5-7-22(21)30(26)24(23)18-10-14-20(32-3)15-11-18/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
VDBAKCBGFMTXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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